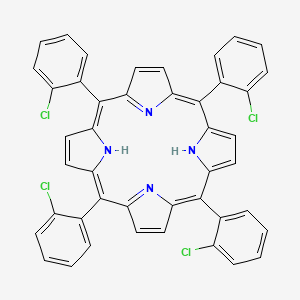
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific steps include:
Condensation Reaction: Pyrrole is reacted with 2-chlorobenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2).
Oxidation: The intermediate product is then oxidized using an oxidizing agent like p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can convert the porphyrin to chlorins or bacteriochlorins.
Substitution: The 2-chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and p-chloranil.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Porphyrin dications.
Reduction: Chlorins and bacteriochlorins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a building block for more complex molecules.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its role in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and materials for electronic and photonic applications.
Wirkmechanismus
The mechanism of action of 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- involves its ability to interact with light and generate reactive oxygen species (ROS). Upon light activation, the compound can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for targeting cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: Lacks the chlorophenyl groups, which may affect its reactivity and applications.
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Contains methoxy groups instead of chlorophenyl groups, influencing its electronic properties.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Hydroxy groups provide different reactivity and solubility characteristics.
Uniqueness
The presence of 2-chlorophenyl groups in 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- imparts unique electronic and steric properties, making it distinct from other porphyrin derivatives. These properties can enhance its performance in specific applications, such as photodynamic therapy and catalysis.
Eigenschaften
Molekularformel |
C44H26Cl4N4 |
|---|---|
Molekulargewicht |
752.5 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(2-chlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47/h1-24,49,52H |
InChI-Schlüssel |
GEHPICAZCITNQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7Cl)C8=CC=CC=C8Cl)C=C4)C9=CC=CC=C9Cl)N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
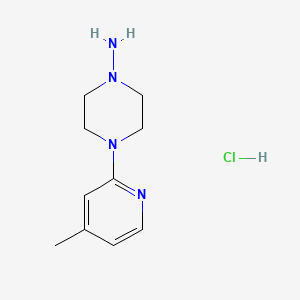
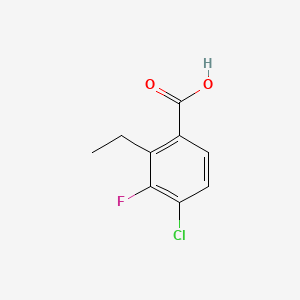

![(10S,13S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14776981.png)
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride](/img/structure/B14776994.png)
![4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)
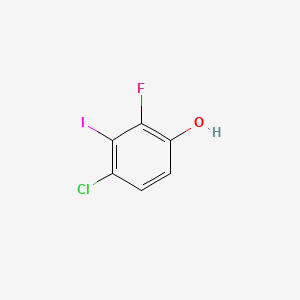
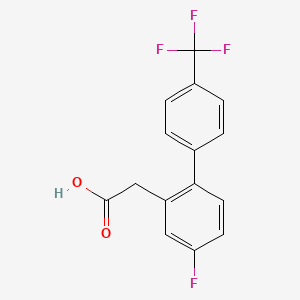
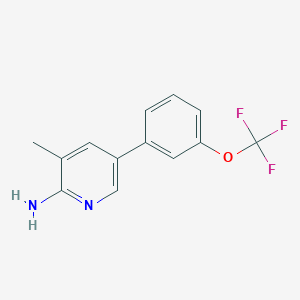
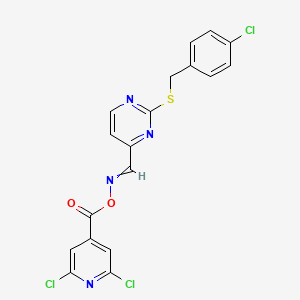
![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
